3,4-Dimethoxyphenyl isothiocyanate
Overview
Description
Synthesis Analysis
The synthesis of 3,4-dimethoxyphenyl isothiocyanate-related compounds involves multistep procedures starting from basic aromatic or heterocyclic compounds. For instance, compounds like 3,4-dimethoxyacetophenone serve as precursors in the synthesis of novel carboxylic acid derivatives, demonstrating the flexibility and utility of the dimethoxyphenyl moiety in complex synthetic pathways (Liu, Li, & Li, 2004).
Molecular Structure Analysis
The molecular structure of dimethoxyphenyl-substituted compounds often exhibits significant conjugation and planarity, affecting their optical and electronic properties. For example, the planarity in the crystal structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate highlights the influence of the dimethoxyphenyl groups on the molecule's overall geometry and its interactions within the crystal lattice (Shabir, Saeed, Qasim, Bolte, Hökelek, & Erben, 2020).
Chemical Reactions and Properties
Dimethoxyphenyl isothiocyanate and its derivatives engage in a variety of chemical reactions, demonstrating a range of reactivities due to their structural motifs. For instance, the synthesis and characterization of 4′-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines reveal complex reaction pathways leading to products with distinct photophysical and electrochemical properties (Golla, Kumar, Suchethan, Foro, & Nagaraju, 2020).
Physical Properties Analysis
The physical properties of dimethoxyphenyl-substituted compounds, such as solubility, crystallinity, and thermal stability, are influenced by their molecular structures. Compounds like highly soluble 3,4-(dimethoxyphenylthio) substituted phthalocyanines demonstrate this through their exceptional solubility and stability, making them suitable for various applications in materials science (Öztürk, Erdoğmuş, Durmuş, Uğur, Kılıçarslan, & Erden, 2012).
Chemical Properties Analysis
The chemical properties of dimethoxyphenyl isothiocyanate derivatives, such as their reactivity towards nucleophiles, electrophiles, and their behavior in redox reactions, are crucial for their application in organic synthesis and material science. The electrochemical and optical properties of related compounds, like conductive and magnetic properties of dimethoxy- and ethylenedioxy-capped polypyrrole and polythiophene, highlight the impact of the dimethoxyphenyl group on the electronic characteristics of these polymers (Zotti, Zecchin, Schiavon, & Groenendaal, 2000).
Scientific Research Applications
Analytical Method Development
- A thin-layer chromatographic method was developed for identifying 3,4-dimethoxyphenethylamine as the isothiocyanate derivative. This method demonstrated high sensitivity and specificity for qualitative and quantitative determination in urine samples, with the ability to detect as low as 0.003 μg qualitatively and 0.01 μg quantitatively (Narasimhachari, Plaut, & Leiner, 1972).
Chemical Synthesis and Biological Activity
- Research on the reaction of hydrazide of 3,4-dimethoxyphenylacetic acid with isothiocyanate led to the formation of thiosemicarbazide derivatives and 1,2,4-triazoline-5-thiones. These compounds were studied for their in vitro activity against aerobic bacteria and fungi, as well as for their lipophilicity (Wujec et al., 2009).
- Novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives were synthesized and evaluated for fungicidal and insecticidal activities. Some compounds showed effectiveness at specific concentrations (Liu, Li, & Li, 2004).
Material Science Applications
- Studies on conductive and magnetic properties of poly(3,4-dimethoxypyrrole) and poly(3,4-dimethoxythiophene) highlighted their solvatoconductive properties and potential application in electronic devices (Zotti, Zecchin, Schiavon, & Groenendaal, 2000).
- Synthesis and characterization of phenol derivatives from 1,6-bis(dimethoxyphenyl)hexane-1,6-dione showed some molecules' powerful antioxidant profiles and potential as inhibitors for various enzymes (Artunç et al., 2020).
Environmental Chemistry
- Research on an environmentally sustainable synthesis of 2-aminobenzothiazoles and 2-aminobenzoxazoles using isothiocyanates in water demonstrated high efficiency, environmentally friendly solvent, and simple procedures (Zhang, Jia, Wang, & Fan, 2011).
Corrosion Inhibition
- A study on the inhibition performances of spirocyclopropane derivatives, including 3,4-dimethoxyphenyl variants, for mild steel protection in HCl highlighted their effectiveness as environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
Safety And Hazards
properties
IUPAC Name |
4-isothiocyanato-1,2-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-11-8-4-3-7(10-6-13)5-9(8)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPZZVZPOZPDDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C=S)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187529 | |
Record name | 3,4-Dimethoxyphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxyphenyl isothiocyanate | |
CAS RN |
33904-04-0 | |
Record name | 4-Isothiocyanato-1,2-dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33904-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethoxyphenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033904040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethoxyphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isothiocyanic Acid 3,4-Dimethoxyphenyl Ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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